molecular formula C17H18N2O5 B6395090 5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid CAS No. 1261973-48-1

5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6395090
CAS No.: 1261973-48-1
M. Wt: 330.33 g/mol
InChI Key: NFMNMEUKAUDZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid: is a chemical compound that features a combination of a tert-butoxycarbonyl (BOC) protected amine group and a hydroxyisonicotinic acid moiety

Properties

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-11-6-4-5-10(7-11)13-9-18-14(20)8-12(13)15(21)22/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMNMEUKAUDZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Hydroxyisonicotinic Acid: The hydroxyisonicotinic acid moiety is introduced through a series of reactions involving nitration, reduction, and hydrolysis.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features.
  • May serve as a building block for the synthesis of biologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid is not well-documented. its effects are likely related to its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the hydroxy and BOC-protected amine groups. These functional groups can interact with molecular targets and pathways in biological systems, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    5-(3-Aminophenyl)-2-hydroxyisonicotinic acid: Lacks the BOC protection, making it more reactive.

    5-(3-BOC-Aminophenyl)-2-hydroxybenzoic acid: Similar structure but with a benzoic acid moiety instead of isonicotinic acid.

Uniqueness:

  • The presence of the BOC-protected amine group provides stability and allows for selective deprotection under mild conditions.
  • The hydroxyisonicotinic acid moiety offers unique reactivity compared to other aromatic acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.